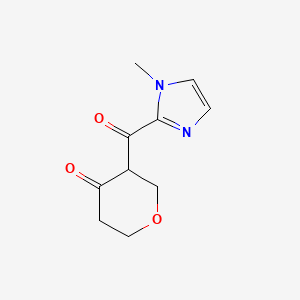

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one

Description

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is a heterocyclic compound featuring an oxan-4-one (tetrahydropyran-4-one) backbone substituted at the 3-position with a 1-methylimidazole-2-carbonyl group. This structure combines the rigidity of the six-membered oxanone ring with the aromatic and coordination properties of the imidazole moiety.

Key structural features include:

- Oxan-4-one core: A cyclic ketone providing planar rigidity and hydrogen-bonding capability via the carbonyl group.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(1-methylimidazole-2-carbonyl)oxan-4-one |

InChI |

InChI=1S/C10H12N2O3/c1-12-4-3-11-10(12)9(14)7-6-15-5-2-8(7)13/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

ISJDIJPWXOERLD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(=O)C2COCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the acid-catalyzed methylation of imidazole using methanol or the Radziszewski reaction, which employs glyoxal, formaldehyde, ammonia, and methylamine . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the core ring, substituents, or functional groups. Below is a detailed comparison with selected derivatives:

Table 1: Structural and Spectroscopic Comparison

Key Observations

The oxazolidinone’s five-membered ring introduces greater ring strain, which may favor ring-opening reactions . The trifluoromethylphenyl-imidazole derivative lacks a fused cyclic ketone, but its electron-withdrawing CF₃ group enhances acidity and metabolic stability compared to the target compound’s methyl group.

Functional Group Contributions: The imidazole-2-carbonyl group in both the target compound and Compound 25 enables metal coordination (e.g., Zn²⁺ in enzymes) and hydrogen bonding. The carboxylic acid in the trifluoromethylphenyl derivative offers ionizable functionality absent in the target compound, improving water solubility but limiting blood-brain barrier permeability.

The trifluoromethylphenyl derivative’s synthesis likely involves Suzuki coupling or direct imidazole functionalization, routes that are less feasible for the target compound’s oxanone backbone .

Spectroscopic Signatures: The target compound’s oxanone carbonyl is expected near δ 198–200 ppm in ¹³C NMR, distinct from Compound 25’s oxazolidinone carbonyl (δ 170.5 ppm) . Imidazole carbonyl signals vary subtly: δ ~155–160 ppm in Compound 25 vs. ~170 ppm (estimated) for the target compound, reflecting electronic differences in adjacent groups.

Limitations and Data Gaps

- No experimental data (e.g., XRD, bioactivity) for the target compound were found in the provided evidence. Comparisons rely on structural inferences and analogous compounds.

- Solubility, stability, and toxicity profiles remain uncharacterized.

Biological Activity

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. The compound features an oxanone ring and a substituted imidazole moiety, which contribute to its unique chemical properties and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 182.19 g/mol |

| Functional Groups | Imidazole, Carbonyl, Oxanone |

| Physical State | Solid at room temperature |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The imidazole moiety is known for its ability to interact with metal ions in enzymes, potentially inhibiting their activity. This inhibition may disrupt various biochemical pathways, making it a candidate for further exploration in medicinal chemistry.

A study demonstrated that the compound showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer properties. Preliminary findings suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The imidazole ring's ability to chelate metal ions may play a role in modulating signaling pathways involved in cell proliferation and survival.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis; membrane disruption |

| Anticancer | Various cancer cell lines | Induction of apoptosis via caspase activation |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multiple strains of bacteria. It was found to have minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development into a new antimicrobial agent.

Case Study 2: Anticancer Potential

A recent study focused on the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating effective dosages for therapeutic applications. The study highlighted the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.